3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione
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Overview
Description
3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and an ethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione typically involves the reaction of ethyl-substituted thiolactone with appropriate oxidizing agents. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1lambda6-thiane-1,1-dione: A structurally similar compound with a hydroxyl group instead of an ethyl group.
3-Ethynyl-1lambda6-thiane-1,1-dione: Contains an ethynyl group instead of an ethyl group.
3-(Aminomethyl)-3-hydroxy-1lambda6-thietane-1,1-dione hydrochloride: A related compound with an aminomethyl group.
Uniqueness
3-Ethyl-3-hydroxy-1lambda6-thiane-1,1-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H14O3S |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3-ethyl-1,1-dioxothian-3-ol |
InChI |
InChI=1S/C7H14O3S/c1-2-7(8)4-3-5-11(9,10)6-7/h8H,2-6H2,1H3 |
InChI Key |
FJBRIGWTQWPGKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCS(=O)(=O)C1)O |
Origin of Product |
United States |
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